2-Chloro-8-cyclopentyl-7-ethyl-5,7-dihydropteridin-6-one
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Overview
Description
®-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one is a complex organic compound with a unique structure that includes a chloro group, a cyclopentyl ring, and an ethyl group attached to a dihydropteridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring is introduced through a cyclization reaction.
Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Dihydropteridinone Core: This involves a series of condensation and cyclization reactions to form the pteridinone structure.
Ethylation: The ethyl group is introduced through an alkylation reaction using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of ®-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one typically involves optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
®-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
®-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-2-chloro-8-cyclopentyl-7-methyl-7,8-dihydropteridin-6(5H)-one: Similar structure but with a methyl group instead of an ethyl group.
®-2-chloro-8-cyclopentyl-7-propyl-7,8-dihydropteridin-6(5H)-one: Similar structure but with a propyl group instead of an ethyl group.
®-2-chloro-8-cyclopentyl-7-isopropyl-7,8-dihydropteridin-6(5H)-one: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
®-2-chloro-8-cyclopentyl-7-ethyl-7,8-dihydropteridin-6(5H)-one is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-8-cyclopentyl-7-ethyl-5,7-dihydropteridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O/c1-2-10-12(19)16-9-7-15-13(14)17-11(9)18(10)8-5-3-4-6-8/h7-8,10H,2-6H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFGDEBZSGBXBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=CN=C(N=C2N1C3CCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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